1,3-Diméthyluracile

Vue d'ensemble

Description

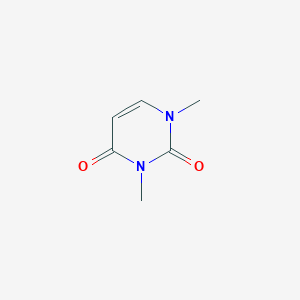

N,N'-diméthyluracile: est un dérivé de l'uracile, une base nucléique pyrimidique présente dans l'ARN. Ce composé se caractérise par la présence de deux groupes méthyles liés aux atomes d'azote du cycle uracile.

Applications De Recherche Scientifique

Chemistry: : N,N’-dimethyluracil is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecules with potential pharmaceutical applications .

Biology: : In biological research, N,N’-dimethyluracil derivatives are studied for their potential antimicrobial and antioxidant activities. These compounds have shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: : The compound and its derivatives are explored for their potential anticancer, antiviral, and anti-inflammatory properties. They are also investigated for their role in drug discovery and development .

Industry: : N,N’-dimethyluracil is used in the production of various industrial chemicals and materials. Its derivatives are employed in the synthesis of corrosion inhibitors and other functional materials .

Mécanisme D'action

Target of Action

1,3-Dimethyluracil is a methyl derivative of uric acid . It’s found occasionally in human urine and is one of the purine components in urinary calculi . Methylated purines originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .

Mode of Action

The mode of action of 1,3-Dimethyluracil is intriguing. It involves efficient intramolecular ionization-induced proton transfer across a 1,3-dimethyluracil dimer . This is a model p-stacked system with no hydrogen bonds . Upon photoionization by tunable vacuum ultraviolet synchrotron radiation, the dimethyluracil dimer undergoes proton transfer and dissociates to produce a protonated monomer .

Biochemical Pathways

Proton transfer is ubiquitous in chemistry and biology, occurring, for example, in proteins, enzyme reactions, and across proton channels and pumps . It has always been described in the context of hydrogen-bonding networks acting as proton conduits . This proton transfer in 1,3-Dimethyluracil is unique as it occurs in the absence of hydrogen bonds across p-stacked dimers of ionized nucleobases .

Pharmacokinetics

It’s known that methylated purines, from which 1,3-dimethyluracil originates, are part of the metabolism of methylxanthines . These compounds, including caffeine, theophylline, and theobromine, have well-studied pharmacokinetics .

Result of Action

The result of the proton transfer in 1,3-Dimethyluracil is the production of a protonated monomer . This process involves significant rearrangements of the two fragments, facilitating a relatively low potential energy barrier .

Action Environment

The action of 1,3-Dimethyluracil can be influenced by environmental factors. For instance, the proton transfer process is facilitated by photoionization by tunable vacuum ultraviolet synchrotron radiation . This suggests that light exposure could potentially influence the action of 1,3-Dimethyluracil.

Analyse Biochimique

Biochemical Properties

1,3-Dimethyluracil is known to interact with certain enzymes. It has inhibitory activity against hCA I and hCA II, with K values of 316.2 μM and 166.4 μM respectively .

Cellular Effects

It is known that methylated purines, which include 1,3-Dimethyluracil, originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .

Molecular Mechanism

It is known that the stability of the C6-centered carbanions derived from 1,3-Dimethyluracil has been investigated in the gas phase and in DMSO and water solutions .

Temporal Effects in Laboratory Settings

It is known that ultraviolet irradiation of aqueous 1,3-Dimethyluracil results in hydration of the 5:6 double bond of the uracil ring to form 1,3-dimethyl-6-oxy-hydrouracil .

Metabolic Pathways

1,3-Dimethyluracil is involved in the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Réaction de condensation: Une méthode courante implique la condensation de l'acide cyanoacétique avec la 1,3-diméthylurée.

Réactions multicomposants: Une autre approche est la réaction multicomposants impliquant des aldéhydes, la dimédone et la 6-amino-1,3-diméthyluracile.

Méthodes de production industrielle: Les méthodes de production industrielle se concentrent sur l'optimisation du rendement, de la pureté et du temps de réaction, tout en minimisant la production de polluants. Techniques telles que la distillation sous vide et l'utilisation de réactifs non toxiques sont utilisées pour atteindre ces objectifs .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le N,N'-diméthyluracile peut subir des réactions d'oxydation, souvent facilitées par des réactifs comme le peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, permanganate de potassium.

Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution: Acides arylboroniques, poudre de sélénium, nitrate d'argent comme catalyseur.

Principaux produits:

Oxydation: Formation de dérivés d'uracile oxydés.

Réduction: Formation de dérivés d'uracile réduits.

Substitution: Formation de 5-arylselanyluraciles.

Applications de la recherche scientifique

Chimie: : Le N,N'-diméthyluracile est utilisé comme bloc de construction dans la synthèse de divers composés hétérocycliques. Il sert de précurseur dans les réactions multicomposants pour former des molécules complexes ayant des applications pharmaceutiques potentielles .

Biologie: : En recherche biologique, les dérivés du N,N'-diméthyluracile sont étudiés pour leurs activités antimicrobiennes et antioxydantes potentielles. Ces composés ont montré une promesse dans l'inhibition de la croissance de certaines souches bactériennes et fongiques .

Médecine: : Le composé et ses dérivés sont explorés pour leurs propriétés anticancéreuses, antivirales et anti-inflammatoires potentielles. Ils sont également étudiés pour leur rôle dans la découverte et le développement de médicaments .

Industrie: : Le N,N'-diméthyluracile est utilisé dans la production de divers produits chimiques et matériaux industriels. Ses dérivés sont utilisés dans la synthèse d'inhibiteurs de corrosion et d'autres matériaux fonctionnels .

Mécanisme d'action

Le mécanisme d'action du N,N'-diméthyluracile et de ses dérivés implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, les 5-arylselanyluraciles, un dérivé du N,N'-diméthyluracile, agissent comme des inhibiteurs puissants d'enzymes telles que la dihydroorotate déshydrogénase et l'uridine phosphorylase . Ces interactions perturbent les processus métaboliques normaux dans les cellules, conduisant à leurs effets thérapeutiques.

Comparaison Avec Des Composés Similaires

Composés similaires:

6-amino-1,3-diméthyluracile: Ce composé est similaire en structure mais contient un groupe amino en position 6.

1,3-diméthyluracile: Manque la substitution N,N'-diméthyle et est utilisé dans différentes applications de synthèse.

Unicité: Le N,N'-diméthyluracile est unique en raison de son modèle de substitution spécifique, qui lui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un intermédiaire précieux dans la synthèse de divers composés biologiquement actifs et matériaux industriels .

Activité Biologique

1,3-Dimethyluracil (DMU) is a derivative of uracil that has garnered interest in various fields of biological and medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMU, focusing on its antioxidant properties, effects on enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

1,3-Dimethyluracil is characterized by the following chemical structure:

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 168.15 g/mol

- CAS Number : 70122

The compound features two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring, which influences its solubility and reactivity compared to other uracil derivatives.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of DMU. In a study involving the synthesis of α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil, compounds were screened for their antioxidant activity using DPPH and hydrogen peroxide scavenging assays. The results indicated that certain derivatives exhibited significant antioxidant activity comparable to ascorbic acid, suggesting that DMU derivatives could be beneficial in combating oxidative stress-related diseases .

Aromatase Inhibition

Molecular docking studies have shown that DMU and its derivatives can inhibit aromatase, an enzyme involved in estrogen biosynthesis. This inhibition is crucial in the context of hormone-dependent cancers such as breast cancer. The docking studies revealed promising interactions between DMU derivatives and the active site of aromatase, indicating potential therapeutic applications in cancer treatment .

Antimicrobial Activity

DMU has also been investigated for its antimicrobial properties. Research indicates that DMU derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, metal complexes formed with DMU have demonstrated enhanced antimicrobial efficacy compared to free ligands. These complexes showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer effects of DMU. The results suggested that certain DMU derivatives possess cytotoxic properties that could be harnessed for cancer therapy, although further studies are needed to elucidate the mechanisms involved .

Case Studies and Research Findings

Propriétés

IUPAC Name |

1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDBKAHWADVXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061244 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

874-14-6 | |

| Record name | 1,3-Dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethyluracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3V9WZ8FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.